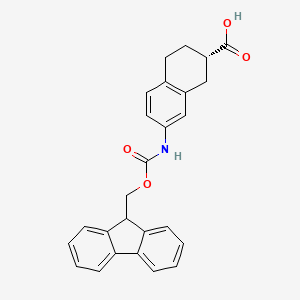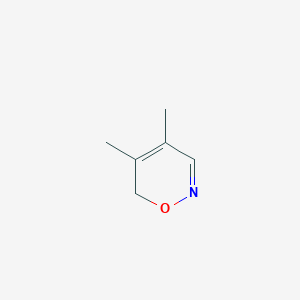![molecular formula C20H26N6O2 B12941258 6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione CAS No. 144850-07-7](/img/structure/B12941258.png)
6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is a derivative of benzo[g]phthalazine and is characterized by the presence of dimethylaminoethyl groups attached to the nitrogen atoms at positions 6 and 9 of the benzo[g]phthalazine core. Its complex structure and functional groups make it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[g]phthalazine Core: The initial step involves the synthesis of the benzo[g]phthalazine core through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of Dimethylaminoethyl Groups: The next step involves the introduction of dimethylaminoethyl groups at positions 6 and 9 of the benzo[g]phthalazine core. This is achieved through nucleophilic substitution reactions using dimethylaminoethyl chloride or similar reagents.
Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Large-scale synthesis often requires the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like dimethylaminoethyl chloride and other alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Applications De Recherche Scientifique
6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. Its dimethylaminoethyl groups enhance its ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pixantrone: A related compound with similar structural features and biological activities.
Mitoxantrone: Another anthracenedione derivative with anticancer properties.
Doxorubicin: A well-known anthracycline antibiotic used in cancer therapy.
Uniqueness
6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione is unique due to its specific substitution pattern and the presence of dimethylaminoethyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with DNA and proteins makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
144850-07-7 |
|---|---|
Formule moléculaire |
C20H26N6O2 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
6,9-bis[2-(dimethylamino)ethylimino]-2,3-dihydrobenzo[g]phthalazine-5,10-dione |
InChI |
InChI=1S/C20H26N6O2/c1-25(2)9-7-21-15-5-6-16(22-8-10-26(3)4)18-17(15)19(27)13-11-23-24-12-14(13)20(18)28/h5-6,11-12,23-24H,7-10H2,1-4H3 |
Clé InChI |
VELOGDWFPYLVGG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN=C1C=CC(=NCCN(C)C)C2=C1C(=O)C3=CNNC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



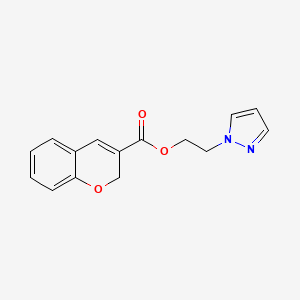
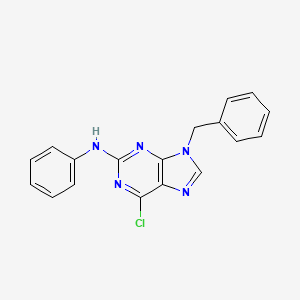
![3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)bicyclo[3.1.0]hexane](/img/structure/B12941195.png)
![(S)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide](/img/structure/B12941198.png)
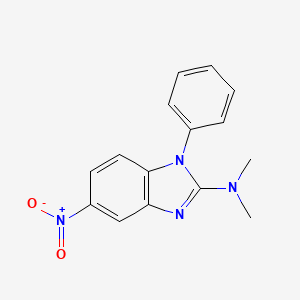

![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]butanamide](/img/structure/B12941214.png)
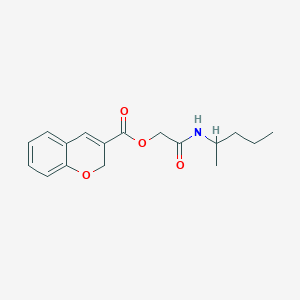
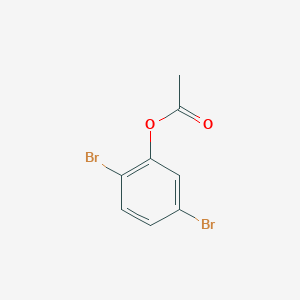
![5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B12941232.png)
